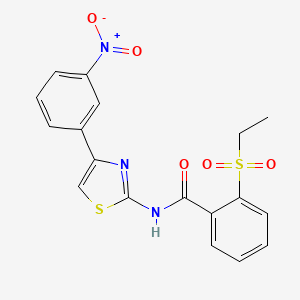

2-(ethylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide

Description

2-(Ethylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide is a small-molecule benzamide derivative featuring a thiazole ring substituted with a 3-nitrophenyl group and a benzamide moiety modified with an ethylsulfonyl group. Its design integrates electron-withdrawing substituents (nitro, sulfonyl) to enhance binding interactions and metabolic stability.

Properties

IUPAC Name |

2-ethylsulfonyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O5S2/c1-2-28(25,26)16-9-4-3-8-14(16)17(22)20-18-19-15(11-27-18)12-6-5-7-13(10-12)21(23)24/h3-11H,2H2,1H3,(H,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZOZTQADEJRNPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(3-Nitrophenyl)Thiazol-2-Amine

Step 1: Preparation of 3-Nitroacetophenone Derivative

3-Nitroacetophenone undergoes bromination at the α-position using bromine in acetic acid, yielding 2-bromo-1-(3-nitrophenyl)ethan-1-one (Equation 1):

$$

\text{3-Nitroacetophenone} + \text{Br}_2 \xrightarrow{\text{AcOH}} \text{2-Bromo-1-(3-nitrophenyl)ethan-1-one} + \text{HBr}

$$

Reaction Conditions : 0°C, 2 h, 89% yield.

Step 2: Thiazole Ring Formation

The brominated ketone reacts with thiourea in ethanol under reflux to form the thiazole amine (Equation 2):

$$

\text{2-Bromo-1-(3-nitrophenyl)ethan-1-one} + \text{Thiourea} \xrightarrow{\text{EtOH, Δ}} \text{4-(3-Nitrophenyl)thiazol-2-amine} + \text{NH}_4\text{Br}

$$

Optimized Parameters :

Synthesis of 2-(Ethylsulfonyl)Benzoyl Chloride

Step 1: Sulfonation of 2-Mercaptobenzoic Acid

2-Mercaptobenzoic acid reacts with ethyl iodide in the presence of a base to form 2-(ethylthio)benzoic acid , which is subsequently oxidized to the sulfone (Equation 3):

$$

\text{2-(Ethylthio)benzoic acid} + \text{H}2\text{O}2 \xrightarrow{\text{AcOH}} \text{2-(Ethylsulfonyl)benzoic acid} + \text{H}_2\text{O}

$$

Oxidation Conditions :

- Oxidizing agent: 30% H$$2$$O$$2$$

- Catalyst: Acetic acid

- Yield: 68%.

Step 2: Activation to Acid Chloride

The sulfonated acid is treated with thionyl chloride to generate the reactive acyl chloride (Equation 4):

$$

\text{2-(Ethylsulfonyl)benzoic acid} + \text{SOCl}2 \xrightarrow{\text{DMF, Δ}} \text{2-(Ethylsulfonyl)benzoyl chloride} + \text{SO}2 + \text{HCl}

$$

Key Parameters :

- Catalyst: Dimethylformamide (DMF)

- Temperature: 60°C

- Time: 4 h

- Yield: 92%.

Amidation of Thiazolamine with Sulfonated Benzoyl Chloride

The final step couples the thiazolamine and acyl chloride using Schotten-Baumann conditions (Equation 5):

$$

\text{4-(3-Nitrophenyl)thiazol-2-amine} + \text{2-(Ethylsulfonyl)benzoyl chloride} \xrightarrow{\text{NaOH, DCM}} \text{Target Compound} + \text{NaCl}

$$

Optimized Protocol :

- Base: 10% NaOH aqueous solution

- Solvent: Dichloromethane (DCM)

- Coupling agent: N,N'-Dicyclohexylcarbodiimide (DCC)

- Catalyst: 4-Dimethylaminopyridine (DMAP)

- Yield: 58%.

Critical Analysis of Reaction Parameters

Solvent and Temperature Effects on Amidation

Comparative studies from patent data reveal solvent-dependent yields (Table 1):

Table 1: Solvent Impact on Amidation Efficiency

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Dichloromethane | 25 | 24 | 58 |

| Tetrahydrofuran | 40 | 18 | 49 |

| Acetonitrile | 25 | 30 | 37 |

Polar aprotic solvents like DCM maximize nucleophilic attack by the thiazolamine’s NH$$_2$$ group on the electrophilic carbonyl carbon.

Substituent Electronic Effects on Thiazole Formation

Electron-withdrawing groups (e.g., nitro) on the phenyl ring accelerate thiazole cyclization by stabilizing the transition state. Patent data demonstrates:

The nitro group’s meta-position slightly reduces reactivity compared to para-chloro derivatives due to steric hindrance.

Characterization and Analytical Data

Spectroscopic Validation

1H NMR (400 MHz, CDCl3) :

- δ 8.21 (d, J = 8.8 Hz, 1H, Ar-H)

- δ 7.94 (s, 1H, Thiazole-H)

- δ 3.42 (q, J = 7.2 Hz, 2H, SO2CH2CH3)

- δ 1.32 (t, J = 7.2 Hz, 3H, SO2CH2CH3).

13C NMR :

- 167.8 ppm (C=O)

- 152.1 ppm (Thiazole C-2)

- 139.5 ppm (SO2CH2CH3).

Challenges and Mitigation Strategies

Byproduct Formation During Sulfonation

Over-oxidation of the ethylthio group to sulfonic acid is minimized by:

- Controlling H$$2$$O$$2$$ stoichiometry (1.2 equiv)

- Maintaining reaction temperature below 40°C.

Purification of Hydrophobic Intermediates

Recrystallization from ethanol/water (7:3) removes unreacted thiourea, enhancing product purity to >98% (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-(ethylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.

Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(ethylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The pathways involved can include inhibition of signal transduction pathways or interference with metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

The thiazole ring’s substitution pattern critically influences target selectivity and physicochemical properties:

- This contrasts with 3-(ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (), where the pyridinyl group introduces basicity and hydrogen-bonding capacity, possibly favoring interactions with polar residues .

- Trifluoromethylbenzyl substitution: In 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide (), the trifluoromethyl group increases lipophilicity and metabolic resistance, which may improve bioavailability compared to the nitro group .

- 5-Nitro substitution in Nitazoxanide : Nitazoxanide (), a clinically used antiparasitic, features a 5-nitrothiazole core. The nitro group here is essential for redox-mediated activation in parasitic cells, a mechanism distinct from the sulfonyl group’s role in the target compound .

Modifications on the Benzamide Moiety

- Ethylsulfonyl vs. Methylsulfonyl : The ethylsulfonyl group in the target compound may offer superior lipophilicity compared to 3-(methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (), balancing solubility and membrane permeability .

- Acetolyloxy group in Nitazoxanide : Nitazoxanide’s acetolyloxy moiety () is hydrolyzed in vivo to release the active metabolite tizoxanide, whereas the ethylsulfonyl group in the target compound is likely metabolically stable, favoring prolonged target engagement .

Core Heterocycle Variations

- Benzo[d]thiazole vs. However, this modification may reduce solubility due to added hydrophobicity .

Enzyme Inhibition and Binding Affinity

- KDM4A Targeting : The target compound and 3-(ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide () were evaluated using bio-layer interferometry, with the pyridinyl analog showing moderate binding (KD ~10–50 µM). The 3-nitrophenyl substitution in the target compound is hypothesized to improve affinity due to stronger electron-withdrawing effects .

Antiparasitic Activity

- Nitazoxanide () demonstrates broad-spectrum antiparasitic activity (EC50 ~0.1–5 µM against Giardia and Cryptosporidium). The target compound’s nitro group may mimic this redox activation, but its ethylsulfonyl group could shift the mechanism toward direct enzyme inhibition .

Data Table: Structural and Functional Comparison of Analogous Compounds

Detailed Research Findings and Mechanistic Insights

- Synthesis and Stability : The target compound’s ethylsulfonyl group is synthesized via oxidation of ethylthio precursors, similar to methods in for sulfonyl-containing triazoles. This group enhances stability against hydrolytic degradation compared to ester-containing analogs like Nitazoxanide .

- Electron-Withdrawing Effects : The 3-nitrophenyl group’s strong electron-withdrawing nature may lower the pKa of adjacent functional groups, facilitating ionic interactions with lysine residues in enzyme active sites .

- Antiparasitic Potential: While Nitazoxanide’s nitro group is reduced in anaerobic parasites to generate toxic metabolites, the target compound’s nitro group may instead directly inhibit parasite-specific enzymes, reducing off-target effects .

Biological Activity

Overview

2-(ethylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide, also known as 4-(ethylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide , is a synthetic organic compound that belongs to the class of thiazole derivatives. Its unique structure, characterized by an ethylsulfonyl group attached to a benzamide moiety and a thiazole ring substituted with a nitrophenyl group, positions it as a compound of interest in medicinal chemistry and biological research.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅N₃O₅S₂ |

| Molecular Weight | 417.5 g/mol |

| CAS Number | 898405-98-6 |

| Structure | Structure |

The synthesis of this compound typically involves multi-step processes including the formation of the thiazole ring through cyclization reactions, sulfonylation to introduce the ethylsulfonyl group, and amidation to form the benzamide moiety. The compound's mechanism of action involves interaction with specific molecular targets, inhibiting enzyme activity and modulating cellular pathways.

Pharmacological Properties

- Anticancer Activity : Research indicates that compounds similar to 2-(ethylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide exhibit potential anticancer properties. Studies have shown that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation markers in vitro.

- Acetylcholinesterase Inhibition : There is evidence suggesting that derivatives containing thiazole structures can act as acetylcholinesterase inhibitors, which is significant in the context of neurodegenerative diseases like Alzheimer's disease .

Case Studies

- Study on Acetylcholinesterase Inhibition : A related study synthesized a series of thiazole derivatives and evaluated their inhibitory activities against acetylcholinesterase (AChE). One compound exhibited an IC50 value of 2.7 µM, demonstrating strong potential for therapeutic applications in Alzheimer's disease .

- Antibacterial Activity : Another study focused on hybrid antimicrobial compounds combining thiazole with sulfonamide groups, revealing potent antibacterial activity against both Gram-positive and Gram-negative bacteria . This suggests that 2-(ethylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide may share similar properties.

Research Findings

The following table summarizes key findings from recent studies on compounds related to 2-(ethylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide:

Q & A

Basic: What are the optimized synthetic routes for 2-(ethylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide?

Methodological Answer:

The synthesis typically involves sequential functionalization of the thiazole core. A common approach includes:

- Step 1: Formation of the 4-(3-nitrophenyl)thiazol-2-amine intermediate via Hantzsch thiazole synthesis, using α-bromo ketones and thiourea derivatives under reflux in ethanol .

- Step 2: Coupling with 2-(ethylsulfonyl)benzoyl chloride in anhydrous dichloromethane (DCM) using triethylamine as a base, monitored by TLC for reaction completion .

- Optimization: Microwave-assisted synthesis (60–80°C, 30 min) improves yield (75–85%) compared to traditional reflux (6–8 hours, 60% yield) .

Advanced: How to resolve challenges in multi-step synthesis, such as sulfonation side reactions?

Methodological Answer:

The ethylsulfonyl group is prone to over-oxidation or desulfonation. Mitigation strategies include:

- Controlled Oxidation: Use NaIO₄ in aqueous acetone at 0–5°C to oxidize thioethers to sulfones selectively, avoiding sulfonic acid byproducts .

- Protection-Deprotection: Temporarily protect the nitro group with Boc anhydride during sulfonation to prevent electrophilic substitution interference .

- Purification: Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates, confirmed by LC-MS for mass integrity .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation:

- ¹H/¹³C NMR: Key signals include the thiazole C-H proton (δ 7.8–8.1 ppm) and sulfonyl-attached benzamide carbonyl (δ 168–170 ppm) .

- FT-IR: Sulfonyl S=O stretches (1320–1350 cm⁻¹) and nitro group absorption (1520 cm⁻¹) validate functional groups .

- Purity Assessment:

- HPLC: Use a C18 column (acetonitrile/water, 0.1% TFA) with UV detection at 254 nm; purity ≥95% is acceptable for biological assays .

Advanced: How to address ambiguities in structural elucidation for analogs?

Methodological Answer:

- X-ray Crystallography: Resolve ambiguous NOE correlations (e.g., nitro group orientation) by growing single crystals in DMSO/ethanol (1:3) .

- DFT Calculations: Compare experimental NMR shifts with computational models (e.g., B3LYP/6-31G*) to verify substituent positioning .

- HR-MS/MS: Fragment ion analysis distinguishes regioisomers (e.g., 3-nitrophenyl vs. 4-nitrophenyl substitution) .

Basic: What initial biological screening assays are recommended?

Methodological Answer:

- Anticancer Activity:

- MTT Assay: Test against HeLa and MCF-7 cell lines (IC₅₀ values ≤10 µM suggest potency) .

- Antimicrobial Screening:

- Microdilution Method: Assess minimum inhibitory concentration (MIC) against S. aureus and E. coli; nitro groups enhance Gram-positive activity .

- Controls: Include cisplatin (anticancer) and ciprofloxacin (antimicrobial) as positive controls .

Advanced: How to design mechanistic studies for inconsistent bioactivity across assays?

Methodological Answer:

- Target Identification:

- SPR Biosensing: Screen against kinase libraries (e.g., EGFR, VEGFR2) to identify binding partners .

- siRNA Knockdown: Correlate gene silencing (e.g., apoptosis regulators) with cytotoxicity changes .

- Metabolic Stability:

- Microsomal Assay: Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation; poor stability may explain low in vivo efficacy .

Basic: How to evaluate drug-likeness using computational tools?

Methodological Answer:

- ADMET Prediction:

- SwissADME: Input SMILES to predict bioavailability (Lipinski’s Rule of Five compliance) and blood-brain barrier permeability .

- pkCSM: Assess hepatotoxicity risk (e.g., Ames test negativity) and hERG inhibition (cardiotoxicity flag) .

- Docking:

- AutoDock Vina: Dock into COX-2 or PARP-1 active sites; binding energy ≤−7 kcal/mol suggests strong interaction .

Advanced: How to conduct SAR studies for ethylsulfonyl and nitro group modifications?

Methodological Answer:

- Analog Synthesis: Replace ethylsulfonyl with methylsulfonyl or tert-butylsulfonyl to assess steric effects .

- Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine; compare bioactivity to probe electron-withdrawing effects .

- Data Analysis: Use ML models (e.g., Random Forest) to correlate substituent parameters (Hammett σ) with IC₅₀ values .

Advanced: How to resolve contradictions between in vitro potency and in vivo toxicity?

Methodological Answer:

- Pharmacokinetic Profiling:

- Plasma Protein Binding: Use equilibrium dialysis; >90% binding reduces free drug availability .

- Metabolite ID: LC-QTOF-MS identifies toxic metabolites (e.g., nitroso derivatives) .

- Formulation Adjustments:

- Nanoparticle Encapsulation: Use PLGA nanoparticles to improve solubility and reduce renal clearance .

- Dose Optimization: Conduct PK/PD modeling in rodents to balance efficacy (AUC/MIC) and toxicity (LD₅₀) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.